molecular formula C14H18O3 B14077144 (3,5-Diethylphenyl)oxoacetic acid ethyl ester CAS No. 1256479-85-2

(3,5-Diethylphenyl)oxoacetic acid ethyl ester

Cat. No.: B14077144
CAS No.: 1256479-85-2
M. Wt: 234.29 g/mol
InChI Key: LCWWCSSBSUVYQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Diethylphenyl)oxoacetic acid ethyl ester typically involves the esterification of (3,5-Diethylphenyl)oxoacetic acid with ethanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Diethylphenyl)oxoacetic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Diethylphenyl)oxoacetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3,5-Diethylphenyl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Diethylphenyl)oxoacetic acid ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in synthetic and medicinal chemistry .

Properties

CAS No.

1256479-85-2

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-(3,5-diethylphenyl)-2-oxoacetate

InChI

InChI=1S/C14H18O3/c1-4-10-7-11(5-2)9-12(8-10)13(15)14(16)17-6-3/h7-9H,4-6H2,1-3H3

InChI Key

LCWWCSSBSUVYQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(=O)C(=O)OCC)CC

Origin of Product

United States

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